molecular formula C7H8ClNO2 B8582847 4-Chloro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

4-Chloro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8582847
M. Wt: 173.60 g/mol
InChI Key: LLSZKKMBUQHZKM-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

Title compound was synthesized from ethyl 4-chloro-3,5-dimethyl-1H-pyrrole-2-carboxylate (Intermediate 76) by an analogous method to Intermediate 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:13])=[C:4]([C:8]([O:10]CC)=[O:9])[NH:5][C:6]=1[CH3:7].ClC1C=C(C(O)=O)NC=1C>>[Cl:1][C:2]1[C:3]([CH3:13])=[C:4]([C:8]([OH:10])=[O:9])[NH:5][C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(NC1C)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(NC1C)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(NC1C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(NC1C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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